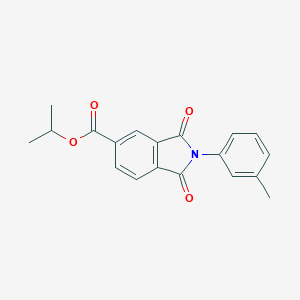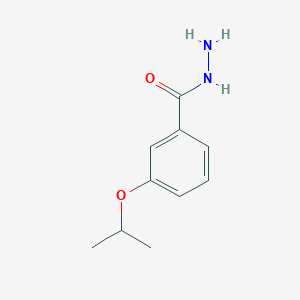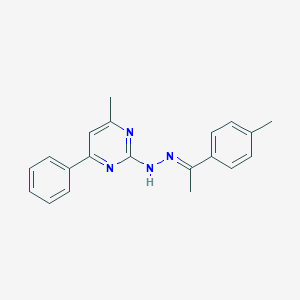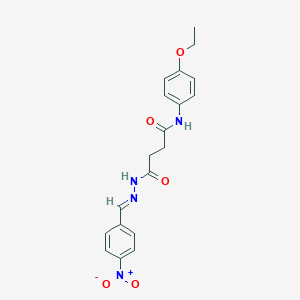![molecular formula C28H26F8N4O2S2 B515374 N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B515374.png)
N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound that features a unique combination of cyano, thiophene, and octafluorohexane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with molecular targets through its cyano and thiophene groups. These interactions can lead to the formation of various heterocyclic compounds, which may exert their effects through specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their biological activities.
Fluorinated compounds: Compounds with fluorine atoms, which provide unique chemical properties such as high stability and reactivity.
Uniqueness
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its combination of cyano, thiophene, and octafluorohexane groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C28H26F8N4O2S2 |
|---|---|
Molekulargewicht |
666.7g/mol |
IUPAC-Name |
N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C28H26F8N4O2S2/c29-25(30,23(41)39-21-17(13-37)15-9-5-1-3-7-11-19(15)43-21)27(33,34)28(35,36)26(31,32)24(42)40-22-18(14-38)16-10-6-2-4-8-12-20(16)44-22/h1-12H2,(H,39,41)(H,40,42) |
InChI-Schlüssel |
XTZIDZWATABSGT-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(C(C(C(C(=O)NC3=C(C4=C(S3)CCCCCC4)C#N)(F)F)(F)F)(F)F)(F)F)C#N |
Kanonische SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(C(C(C(C(=O)NC3=C(C4=C(S3)CCCCCC4)C#N)(F)F)(F)F)(F)F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-4-ethoxyaniline](/img/structure/B515294.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B515296.png)
![1,3,5,8,8-pentamethyl-4,5,6,7,7a,8-hexahydro-3bH-indeno[1,2-c]thiophene](/img/structure/B515297.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide](/img/structure/B515301.png)
![2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide](/img/structure/B515304.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B515305.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(5-ethyl-2-thienyl)ethylidene]propanohydrazide](/img/structure/B515307.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B515309.png)
![2-(4-chlorophenyl)-N-(3-{[(4-chlorophenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide](/img/structure/B515311.png)

![2-(3-methylphenyl)-N-[6-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)hexyl]-4-quinolinecarboxamide](/img/structure/B515314.png)

